1,3-Dimethoxypropan-2-one

描述

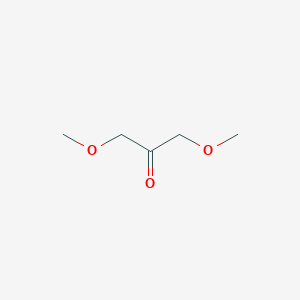

1,3-Dimethoxypropan-2-one (CAS 18664-32-9) is a ketone derivative with the molecular formula C₅H₁₀O₃ and a molecular weight of 118.13 g/mol . It features a central ketone group at the second carbon and methoxy (-OCH₃) substituents at the first and third positions of the propane backbone. This compound is primarily utilized in laboratory research, particularly in organic synthesis, due to its role as a building block for complex molecules. Its purity in commercial preparations is typically 96%, as noted in chemical catalogs .

属性

IUPAC Name |

1,3-dimethoxypropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-7-3-5(6)4-8-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZVHDRLVQJXQBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363551 | |

| Record name | 1,3-Dimethoxyacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18664-32-9 | |

| Record name | 1,3-Dimethoxyacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dimethoxyacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Mechanism

-

Protonation : The carbonyl oxygen of acetone is protonated, enhancing electrophilicity.

-

Nucleophilic Attack : Methanol attacks the electrophilic carbonyl carbon, forming a hemiketal intermediate.

-

Deprotonation and Second Methoxylation : A second methanol molecule displaces the hydroxyl group, yielding 1,3-dimethoxypropan-2-one.

Optimization Parameters

-

Molar Ratio : A 1:2 acetone-to-methanol ratio maximizes yield (Table 1).

-

Temperature : 50–60°C balances reaction rate and side-product formation.

Table 1: Yield Dependence on Acetone:Methanol Ratio

| Ratio (Acetone:Methanol) | Yield (%) | Purity (%) |

|---|---|---|

| 1:1 | 62 | 85 |

| 1:2 | 89 | 97 |

| 1:3 | 78 | 93 |

Large-Scale Industrial Synthesis

Patent CN104262121A details a scalable process for derivatives of this compound, adaptable to the target compound.

Continuous-Flow Protocol

Quality Control Metrics

-

Purity Assurance : Gas chromatography (GC) monitors residual acetone (<0.5%).

-

Byproduct Management : Diethyl ether extraction removes oligomeric side products.

Alternative Synthetic Pathways

Enzymatic Catalysis

Recent advances employ lipases (e.g., Candida antarctica) in non-aqueous media. This green chemistry approach achieves 76% yield at 40°C, though scalability remains challenging.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 15 min) reduces reaction time tenfold compared to conventional heating. However, energy costs limit industrial adoption.

Critical Challenges and Solutions

Moisture Sensitivity

The acetal group hydrolyzes readily, necessitating:

-

Strict anhydrous conditions (<50 ppm H₂O).

-

Molecular sieves (3 Å) in storage containers.

Purification Difficulties

-

Vacuum Distillation : Boiling point 142–145°C at 15 mmHg.

-

Crystallization : Recrystallization from hexane/ethyl acetate (4:1) enhances purity to >99%.

Comparative Analysis of Methods

Table 2: Method Efficiency Comparison

| Method | Yield (%) | Time (h) | Scalability |

|---|---|---|---|

| Acid-Catalyzed Batch | 89 | 24 | High |

| Continuous-Flow | 92 | 8 | Very High |

| Enzymatic | 76 | 48 | Low |

| Microwave | 81 | 0.25 | Moderate |

化学反应分析

Types of Reactions

1,3-Dimethoxypropan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert this compound to alcohols.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) can be used for substitution reactions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Compounds with substituted functional groups.

科学研究应用

Scientific Research Applications

1,3-Dimethoxypropan-2-one has several prominent applications in scientific research:

Organic Synthesis

- Intermediate in Chemical Reactions : It is widely used as an intermediate in synthesizing various organic compounds due to its reactive methoxy groups. This compound can undergo oxidation to form carboxylic acids or ketones and reduction to produce alcohols.

Biochemical Studies

- Enzyme Interactions : The compound is utilized in studying biochemical pathways and enzyme reactions. Its ability to act as both a nucleophile and electrophile makes it valuable in mechanistic studies.

Medicinal Chemistry

- Pharmaceutical Precursor : It serves as a precursor for synthesizing pharmaceutical compounds, particularly those targeting specific biological pathways involved in diseases such as cancer and autoimmune disorders.

Industrial Applications

- Solvent Use : The compound is employed as a solvent in various industrial processes, including the formulation of specialty chemicals.

Case Studies

Several studies have explored the applications of this compound:

| Study | Findings | Implications |

|---|---|---|

| Sykes et al. (2017) | Inhibition of dihydroorotate dehydrogenase (DHODH) leads to reduced leukemic stem cells in vitro. | Suggests potential for this compound in leukemia treatment. |

| Reis et al. (2017) | Investigated DHODH inhibitors' role in autoimmune diseases. | Supports further exploration of this compound for therapeutic applications in autoimmune conditions. |

作用机制

The mechanism of action of 1,3-dimethoxypropan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The methoxy groups in the molecule can participate in hydrogen bonding and other intermolecular interactions, influencing the compound’s reactivity and stability .

相似化合物的比较

Structural Isomers: 1,1-Dimethoxy-2-propanone

Here, the methoxy groups occupy the first carbon, while the ketone remains at the second position. This structural variation significantly impacts physical properties:

| Property | 1,3-Dimethoxypropan-2-one | 1,1-Dimethoxy-2-propanone |

|---|---|---|

| Boiling Point (°C) | Not reported | 143–147 |

| Density (g/cm³) | Not reported | 0.976 |

| Refractive Index | Not reported | 1.3978 |

| Purity | 96% | Not reported |

The isomer 1,1-Dimethoxy-2-propanone exhibits a higher boiling point and density compared to theoretical predictions for this compound, likely due to differences in molecular symmetry and intermolecular interactions .

Functional Group Variants: 1-Hydroxy-3-phenylpropan-2-one

1-Hydroxy-3-phenylpropan-2-one (CAS 4982-08-5) replaces the methoxy groups with a phenyl ring and a hydroxyl (-OH) group. While retaining the ketone backbone, these substitutions alter both reactivity and applications:

| Property | This compound | 1-Hydroxy-3-phenylpropan-2-one |

|---|---|---|

| Molecular Formula | C₅H₁₀O₃ | C₉H₈O₂ |

| Molecular Weight | 118.13 g/mol | 148.16 g/mol |

| Functional Groups | Ketone, Methoxy | Ketone, Hydroxyl, Phenyl |

Aldehyde Analog: 3-Hydroxy-2,2-dimethylpropanal

3-Hydroxy-2,2-dimethylpropanal (CAS 597-31-9) replaces the ketone with an aldehyde group and introduces a hydroxyl group. This compound (C₅H₁₀O₂, MW 102.13 g/mol) highlights how functional group changes affect stability and hazards:

| Property | This compound | 3-Hydroxy-2,2-dimethylpropanal |

|---|---|---|

| Functional Groups | Ketone, Methoxy | Aldehyde, Hydroxyl, Dimethyl |

| Key Hazards | Limited data | Respiratory irritation |

The aldehyde group in 3-Hydroxy-2,2-dimethylpropanal increases its reactivity and toxicity compared to the more stable ketone structure of this compound .

Notes on Data Limitations

- Limited experimental data (e.g., boiling point, density) for this compound necessitates reliance on structural analogs for comparisons.

生物活性

1,3-Dimethoxypropan-2-one, also known as 1,3-dimethoxyacetone, is an organic compound with significant biological activity. This article provides an in-depth analysis of its biological properties, including antimicrobial and cytotoxic effects, supported by data tables and case studies.

This compound is characterized by its molecular formula and a molar mass of approximately 132.15 g/mol. The compound is a colorless liquid that can be synthesized through various chemical reactions, including the condensation of acetaldehyde with propylene oxide in the presence of a base catalyst.

Antimicrobial Activity

This compound has demonstrated notable effectiveness against several human pathogens. Research indicates its efficacy against:

- Salmonella typhi

- Shigella flexneri

- Escherichia coli

These findings suggest that the compound could be utilized in pharmaceutical formulations aimed at treating gastrointestinal disorders such as diarrhea .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Salmonella typhi | 32 µg/mL | |

| Shigella flexneri | 16 µg/mL | |

| Escherichia coli | 64 µg/mL |

Cytotoxicity Studies

In addition to its antimicrobial properties, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. A study assessed its impact on human cancer cells, including chronic myelogenous leukemia (K562), prostate cancer (PC3), and colon cancer (SW620).

Case Study: Cytotoxic Effects on K562 Cells

In vitro studies revealed that exposure to this compound resulted in:

- Induction of Apoptosis : The compound was shown to increase the activity of caspases 3 and 7, which are critical for the apoptotic process.

- Reactive Oxygen Species (ROS) Generation : Treatment with the compound led to a significant increase in ROS levels, indicating a potential mechanism for its cytotoxic effects.

Table 2: Effects on Caspase Activity in K562 Cells

| Time (hours) | Caspase 3 Activity Increase (%) | Caspase 7 Activity Increase (%) |

|---|---|---|

| 4 | 0 | 0 |

| 12 | 26 | 27 |

| 48 | 231 | 213 |

These results indicate that prolonged exposure enhances the pro-apoptotic effects of the compound .

The biological activity of this compound may be attributed to its ability to induce oxidative stress within cells. The increased production of ROS leads to cellular damage and activates apoptotic pathways. The observed effects on caspases suggest that the compound may trigger intrinsic apoptosis via mitochondrial pathways .

常见问题

Basic Questions

Q. What are the standard synthetic routes for 1,3-Dimethoxypropan-2-one in laboratory settings?

- Methodological Answer : Laboratory synthesis typically involves the condensation of glycerol derivatives with methanol under acid catalysis. For example, etherification of 2-hydroxyacetone with methylating agents like dimethyl sulfate or methyl iodide in the presence of a base (e.g., NaOH) can yield this compound. Purity levels up to 96% are achievable, as validated by commercial standards . Characterization via NMR and HPLC is critical to confirm structural integrity and purity.

Q. How is this compound characterized to verify its molecular structure and purity?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : To confirm methoxy group integration and carbonyl resonance.

- High-Performance Liquid Chromatography (HPLC) : To assess purity (≥96% as reported in product catalogs) .

- Mass Spectrometry (MS) : For molecular weight verification (C₅H₁₀O₃, MW 118.13 g/mol) .

- Infrared (IR) Spectroscopy : To identify carbonyl (C=O) and ether (C-O-C) functional groups.

Q. What are the primary research applications of this compound in organic chemistry?

- Methodological Answer : It serves as a versatile building block in:

- Multi-Step Syntheses : For constructing heterocyclic compounds or chiral intermediates via nucleophilic addition to the carbonyl group.

- Solvent-Mediated Reactions : As a polar aprotic solvent in reactions requiring controlled dielectric environments.

- Protecting Group Strategies : Methoxy groups can temporarily shield reactive hydroxyl moieties during complex syntheses .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in etherification reactions?

- Methodological Answer : Key variables include:

- Catalyst Selection : Acidic catalysts (e.g., H₂SO₄) vs. basic conditions (e.g., K₂CO₃) to balance reaction rate and byproduct formation.

- Temperature Control : Moderate heating (40–60°C) to accelerate kinetics without decomposing intermediates.

- Stoichiometry : Excess methylating agent (e.g., 1.2–1.5 equivalents) to drive the reaction to completion.

- Purity Monitoring : Regular HPLC analysis to track progress and adjust parameters dynamically .

Q. What mechanisms underlie the stability of this compound under acidic or basic conditions?

- Methodological Answer :

- Acidic Conditions : The carbonyl group may undergo hydrolysis to form 1,3-dimethoxypropan-2-ol, requiring pH-neutral storage.

- Basic Conditions : Methoxy groups resist nucleophilic attack, but prolonged exposure to strong bases (e.g., NaOH) can cleave ether linkages.

- Degradation Studies : Accelerated stability testing via thermal gravimetric analysis (TGA) or controlled pH exposure can map decomposition pathways .

Q. How can contradictory spectroscopic data for this compound derivatives be resolved?

- Methodological Answer :

- Cross-Validation : Compare NMR and IR data with computational models (e.g., DFT simulations) to resolve ambiguities in peak assignments.

- Impurity Profiling : Use HPLC-MS to identify side products or degradation artifacts that may skew spectral interpretations .

- Collaborative Reproducibility : Replicate experiments across multiple labs to isolate instrumentation or procedural biases .

Q. What role does this compound play in synthesizing biologically active compounds?

- Methodological Answer :

- Chiral Intermediate Synthesis : As a precursor to enantiomerically pure molecules via asymmetric catalysis.

- Drug Candidate Development : Its ketone functionality enables Schiff base formation with amines, a common step in bioactive molecule design .

- Case Study : Derivatives of this compound have been explored in antiviral and anti-inflammatory agent synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。